molecular formula C13H17BrN6O3 B1383047 8-Bromo-N6-(dimethylaminomethylidene)-2'-deoxyadenosine CAS No. 207906-52-3

8-Bromo-N6-(dimethylaminomethylidene)-2'-deoxyadenosine

Cat. No. B1383047
M. Wt: 385.22 g/mol
InChI Key: ZGIJACROCWNATK-RMLWQQNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromo-N6-(dimethylaminomethylidene)-2’-deoxyadenosine is a chemical compound that holds immense significance within the biomedicine industry . This remarkable product serves as a linchpin in the process of developing therapeutic drugs targeted towards tackling a myriad of diseases .


Synthesis Analysis

It exhibits unparalleled utility in the synthesis of nucleotides and nucleic acid analogs, thereby facilitating revolutionary strides in the realm of anti-cancer and anti-viral treatments .


Molecular Structure Analysis

The molecular structure of 8-Bromo-N6-(dimethylaminomethylidene)-2’-deoxyadenosine contains total 40 bond(s); 24 non-H bond(s), 10 multiple bond(s), 3 rotatable bond(s), 10 aromatic bond(s), 2 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 tertiary amine(s) (aromatic), 3 hydroxyl group(s), 1 primary alcohol(s), 2 secondary alcohol(s), 1 ether(s) (aliphatic) .


Physical And Chemical Properties Analysis

8-Bromo-N6-(dimethylaminomethylidene)-2’-deoxyadenosine has a molecular formula of C47H51BrN7O7P and a molecular weight of 936.83 . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.

Scientific Research Applications

Synthesis and DNA Incorporation

8-Bromo-N6-(dimethylaminomethylidene)-2'-deoxyadenosine (8-Br-dA) has been used in the synthesis of photoactive DNA. Liu and Verdine (1992) detailed its incorporation into synthetic oligodeoxynucleotides without adversely affecting the stability of duplex DNA (Liu & Verdine, 1992).

Photochemistry and Product Formation

The photochemistry of 8-Br-dA has been explored in various solvents. Jimenez et al. (2004) discovered that its UV photolysis in different solvents led to the formation of the C8 radical, resulting in various radical reactions and product formations, including the creation of 5',8-cyclo-2'-deoxyadenosine (Jimenez et al., 2004).

Synthesis of Derivatives for Probing DNA Conformations

8-Br-dA has been instrumental in synthesizing various derivatives to study DNA conformations. Eason et al. (1996) synthesized 8-methoxy-2'-deoxyadenosine and incorporated it into oligodeoxynucleotides to investigate the conformational preferences of adenosine within DNA (Eason et al., 1996).

Antiviral Activities

The antiviral activities of various derivatives of 8-Br-dA have been explored. Sági et al. (1994) studied the synthesis of 8-alkynyl-, 8-alkenyl-, and 8-alkyl-2'-deoxyadenosine analogues and their antiviral effects against various viruses (Sági et al., 1994).

Enzymatic Inhibition and Substrate Properties

8-Br-dA and its analogues have been investigated for their role as substrates and inhibitors of bacterial enzymes. Bzowska and Kazimierczuk (1995) found that 8-bromo-2'-deoxyadenosine and its analogues were effective inhibitors of the bacterial purine-nucleoside phosphorylase (PNP) (Bzowska & Kazimierczuk, 1995).

Applications in Fluorescent Probing

The use of 8-Br-dA derivatives in fluorescent DNA probing has been studied. Suzuki et al. (2013) synthesized C8-naphthylethynylated 2'-deoxyadenosine derivatives, which showed strong fluorescence and were used for DNA detection (Suzuki et al., 2013).

Future Directions

The future directions of 8-Bromo-N6-(dimethylaminomethylidene)-2’-deoxyadenosine are promising, especially in the biomedicine industry. It is expected to continue playing a significant role in the development of therapeutic drugs targeted towards tackling a myriad of diseases .

properties

IUPAC Name

N'-[8-bromo-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-N,N-dimethylmethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN6O3/c1-19(2)6-17-11-10-12(16-5-15-11)20(13(14)18-10)9-3-7(22)8(4-21)23-9/h5-9,21-22H,3-4H2,1-2H3/b17-6+/t7-,8+,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGIJACROCWNATK-RMLWQQNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=C2C(=NC=N1)N(C(=N2)Br)C3CC(C(O3)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/C1=C2C(=NC=N1)N(C(=N2)Br)[C@H]3C[C@@H]([C@H](O3)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-N6-(dimethylaminomethylidene)-2'-deoxyadenosine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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